molecular formula C10H10O B1278101 3-Cyclopropylbenzaldehyde CAS No. 201851-03-8

3-Cyclopropylbenzaldehyde

Cat. No.: B1278101
CAS No.: 201851-03-8
M. Wt: 146.19 g/mol
InChI Key: COHGKAMBYJGYOZ-UHFFFAOYSA-N
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Description

3-Cyclopropylbenzaldehyde (CAS No. 201851-03-8) is an aromatic aldehyde with a cyclopropyl substituent at the meta position of the benzaldehyde core. Its molecular formula is C₁₀H₁₀O, and it is commercially available at a purity of 95% . The compound is of interest in organic synthesis due to the unique steric and electronic properties imparted by the cyclopropyl group, which can influence reactivity in condensation, oxidation, or nucleophilic addition reactions.

Properties

IUPAC Name

3-cyclopropylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6-7,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHGKAMBYJGYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443927
Record name 3-cyclopropylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201851-03-8
Record name 3-cyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyclopropylbenzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopropylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with benzaldehyde under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods: In an industrial setting, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 3-cyclopropylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 3-cyclopropylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

Scientific Research Applications

3-Cyclopropylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The cyclopropyl group may influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2- and 4-Cyclopropylbenzaldehyde

The ortho (2-) and para (4-) isomers of cyclopropylbenzaldehyde differ in the placement of the cyclopropyl group on the benzaldehyde ring. Key distinctions include:

  • 4-Cyclopropylbenzaldehyde (CAS 20034-50-8, 95% purity): The para substituent offers minimal steric interference, allowing for more predictable electronic effects, such as resonance stabilization .
Table 1: Comparison of Cyclopropylbenzaldehyde Isomers
Compound CAS No. Purity Molecular Formula Substituent Position Key Feature
3-Cyclopropylbenzaldehyde 201851-03-8 95% C₁₀H₁₀O Meta Balanced steric/electronic effects
2-Cyclopropylbenzaldehyde 20034-51-9 97% C₁₀H₁₀O Ortho High steric hindrance
4-Cyclopropylbenzaldehyde 20034-50-8 95% C₁₀H₁₀O Para Minimal steric interference

Substituent Variations: Halogen, Nitro, and Alkyl Groups

3-Chlorobenzaldehyde (CAS 587-04-2)
  • Structure : Chlorine substituent at the meta position (C₇H₅ClO).
  • Properties : The electron-withdrawing chlorine increases the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions compared to this compound .
  • Handling : Requires stringent safety measures due to toxicity; causes skin/eye irritation and requires immediate medical attention upon exposure .
3-Nitrobenzaldehyde (CAS 99-61-6)
  • Structure: Nitro group at the meta position (C₇H₅NO₃).
  • Properties : The strongly electron-withdrawing nitro group significantly activates the aldehyde for reactions like condensation but may also promote instability under reducing conditions .
3-Isopropylbenzaldehyde (CAS 34246-57-6)
  • Structure : Isopropyl group at the meta position (C₁₀H₁₂O).

Functionalized Derivatives: 3-(Cyclopropylmethoxy)benzaldehyde

  • Structure : Cyclopropylmethoxy group at the meta position (C₁₁H₁₂O₂, CAS 58986-61-1).

Biological Activity

3-Cyclopropylbenzaldehyde is an organic compound featuring a cyclopropyl group attached to a benzaldehyde moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, cytotoxicity, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C10H10O
  • Molecular Weight : 150.19 g/mol
  • IUPAC Name : this compound

The presence of the cyclopropyl ring is significant as it influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of this compound as an anticancer agent. Various methodologies have been employed:

  • MTT Assay : This assay measures cell viability based on mitochondrial activity. Results indicate that this compound significantly reduces viability in cancer cell lines, with IC50 values suggesting potent activity.
  • Colony Formation Assay : This assay evaluates the ability of cells to proliferate indefinitely. The compound has shown a marked decrease in colony formation in treated cells compared to controls.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25Induction of apoptosis
HeLa (Cervical)30Cell cycle arrest at G2/M phase
A549 (Lung)20Inhibition of proliferation

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    A study focusing on the effects of this compound on MCF-7 breast cancer cells revealed that treatment resulted in increased levels of reactive oxygen species (ROS), which correlated with apoptosis induction. The study utilized flow cytometry to assess cell cycle distribution and found significant G2/M phase arrest.
  • Antimicrobial Evaluation :
    Another research effort evaluated the antimicrobial properties of related cyclopropane derivatives, suggesting that structural similarities may confer similar activities to this compound. While direct studies on this specific compound are sparse, existing data indicate potential effectiveness against both gram-positive and gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Cyclopropylbenzaldehyde

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